molecular formula C18H14N2O3 B10824480 2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

Cat. No.: B10824480
M. Wt: 306.3 g/mol
InChI Key: ZZSJOLDICPVVAV-ODLFYWEKSA-N
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Description

2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is a chemical compound with the molecular formula C18H14N2O3 and a molecular weight of 306.32 g/mol . This compound is known for its applications in various scientific research fields, particularly in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide typically involves the reaction between 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzohydrazide . The process is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the described synthetic route can be scaled up for industrial applications with appropriate adjustments to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.

    Industry: It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it acts as a non-nucleoside inhibitor of human ribonucleotide reductase, which is crucial for DNA synthesis . This inhibition disrupts the production of deoxyribonucleotides, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nicotinohydrazide: Similar structure but with a nicotinohydrazide moiety.

    2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]isonicotinohydrazide: Similar structure with an isonicotinohydrazide moiety.

Uniqueness

2-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is unique due to its specific combination of the naphthyl and benzohydrazide moieties, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

2-hydroxy-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11-

InChI Key

ZZSJOLDICPVVAV-ODLFYWEKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=CC=CC=C3O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

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